Ergosterol Acetate

Overview

Description

Ergosterol acetate is a derivative of ergosterol, a sterol found in fungi and protozoa. Ergosterol itself is a precursor to vitamin D2 and plays a crucial role in the cell membranes of fungi, similar to the role of cholesterol in animal cells

Mechanism of Action

Target of Action

Ergosterol Acetate, a derivative of Ergosterol, primarily targets fungi. Ergosterol is an essential component of the fungal cell membrane and plays a crucial role in fungal growth, development, and stress adaptation . It’s biosynthesis in fungi is a target of antifungal agents, notably azoles .

Mode of Action

It is known that ergosterol, when present in the skin of animals, can be converted into ergocalciferol (vitamin d2) upon exposure to ultraviolet rays . This suggests that this compound may interact with its targets and induce changes in a similar manner.

Biochemical Pathways

The biosynthesis of Ergosterol involves three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The regulation of ergosterol content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and posttranslational modification .

Pharmacokinetics

The pharmacokinetic characteristics of Ergosterol, from which this compound is derived, have been determined using a rat model . .

Result of Action

It has been reported that an ergosterol-enriched sub-fraction of the fungus cordyceps militaris exerts neuroprotective effects by attenuating lps-activated no production in bv2 microglial cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conversion of Ergosterol to Vitamin D2 is dependent on exposure to ultraviolet rays . Furthermore, the biosynthesis of Ergosterol is thought to have evolved as a fungal alternative to cholesterol, potentially due to the climatic instabilities encountered by these organisms in their typical ecological niches .

Biochemical Analysis

Biochemical Properties

Ergosterol Acetate interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of this compound can be divided into three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The regulation of ergosterol content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and post-translational modification .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell membrane fluidity and permeability, membrane-bound enzyme activity, and membrane integrity . This compound also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are still needed.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ergosterol acetate can be synthesized through the acetylation of ergosterol. The process typically involves the reaction of ergosterol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of this compound with high purity .

Industrial Production Methods: Industrial production of this compound often involves the extraction of ergosterol from natural sources such as fungi. The extracted ergosterol is then subjected to acetylation to produce this compound. Chromatographic techniques, including medium-pressure liquid chromatography and high-pressure reverse-phase liquid chromatography, are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Ergosterol acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ergosterol peroxide, while reduction can yield ergosterol .

Scientific Research Applications

Ergosterol acetate has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.

Biology: this compound is studied for its role in cell membrane structure and function in fungi.

Medicine: The compound exhibits antimicrobial, antioxidant, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development

Comparison with Similar Compounds

Ergosterol: The parent compound of ergosterol acetate, found in fungi and protozoa.

Stigmasterol: A plant sterol with similar structural features.

β-Sitosterol: Another plant sterol with comparable biological activities.

Campesterol: A sterol found in various plants with similar properties.

Uniqueness: this compound is unique due to its acetylated form, which enhances its stability and bioavailability. This modification allows for more effective utilization in various applications compared to its parent compound, ergosterol .

Biological Activity

Ergosterol acetate is a derivative of ergosterol, a sterol predominantly found in fungi, and has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

Pharmacological Properties

This compound exhibits several pharmacological activities, including anticancer , antioxidant , antidiabetic , and neuroprotective effects. Below is a summary of these activities:

1. Anticancer Activity

This compound has shown promising anticancer effects across various cancer cell lines. Notably, studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in breast (MCF-7) and prostate (PC-3) cancer cells.

| Cancer Type | Model | Dose | Activity and Mechanism |

|---|---|---|---|

| Bladder | Wistar rats (induced with N-butyl-N-(4-hydroxybutyl)nitrosamine) | 15 μg/kg/day for 3 weeks | Modulates inflammation-related signaling |

| Breast | MCF-7 cell line | IC50 = 112.65 μM | Induces S-phase cell cycle arrest and apoptosis |

| Prostate | PC-3 cell line | Low micromolar range | Inhibitory activity against tumor growth |

These findings suggest that this compound may act through multiple pathways, including the modulation of oxidative stress and inflammatory responses .

2. Antioxidant Activity

The antioxidant properties of this compound are significant in mitigating oxidative stress-related damage. Research indicates that it can reduce reactive oxygen species (ROS) levels and lipid peroxidation, thereby protecting cellular integrity.

- Mechanism : this compound activates the Nrf2 signaling pathway, enhancing the expression of antioxidant enzymes .

3. Antidiabetic Effects

This compound has been shown to improve glucose metabolism and alleviate diabetic complications:

- Study Findings : In streptozotocin-induced diabetic mice, this compound treatment led to increased glucose uptake and improved insulin sensitivity by upregulating glucose transporter 4 (GLUT4) expression .

4. Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound against neurodegenerative diseases. It has been found to upregulate mRNA expression of antioxidant enzymes, providing defense against oxidative stress-induced neurotoxicity .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Properties : A study involving MCF-7 breast cancer cells demonstrated that this compound significantly blocked carcinogen-induced ROS production, leading to reduced DNA damage and enhanced apoptosis .

- Antioxidant Activity Assessment : In a rat model, this compound treatment resulted in a marked reduction in myocardial injury induced by lipopolysaccharide (LPS), showcasing its potential as an anti-apoptotic agent .

Properties

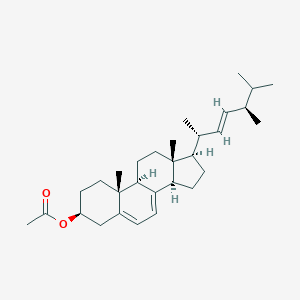

IUPAC Name |

[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-11,19-21,24,26-28H,12-18H2,1-7H3/b9-8+/t20-,21+,24-,26+,27-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEVNHYPVVOXPB-RZZBNZQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315706 | |

| Record name | Ergosterol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2418-45-3 | |

| Record name | Ergosterol, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergosta-5,7,22-trien-3-beta-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergosterol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ergosta-5,7,22-trien-3-β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.